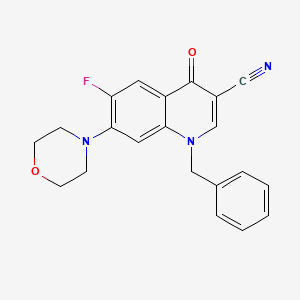

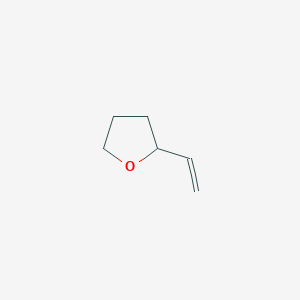

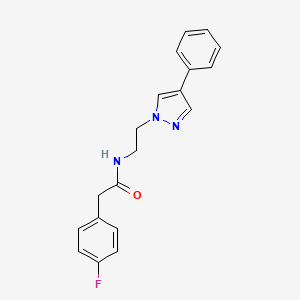

![molecular formula C7H8O3 B2370703 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one CAS No. 6712-83-0](/img/structure/B2370703.png)

4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one” is a chemical compound . It is also known as “2-iodo-4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one” with a CAS Number of 89678-08-0 . The molecular weight of this compound is 266.04 .

Molecular Structure Analysis

The IUPAC name for this compound is "3-iodotetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one" . The InChI code for this compound is "1S/C7H7IO3/c8-4-3-1-2-5(10-3)6(4)11-7(2)9/h2-6H,1H2" .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one and its derivatives are primarily used in the synthesis of bioactive molecules. For example, the synthesis of 2,6-dioxatricyclo[3.3.1.03,7]nonanes, which share a similar structural framework, has been explored for potential bioactive properties. These compounds are synthesized from 8-oxabicyclo[3.2.1]oct-6-en-3-one, and have been tested for activities such as anti-HIV, although they exhibit low anti-HIV activity and high cytotoxicity (Montaña et al., 2009).

Synthesis of Highly Substituted Derivatives

In another research, highly substituted 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes have been synthesized. These structures serve as synthetic blocks for potentially bioactive molecules. The synthesis involved the reduction of carbonyl groups and oxidation of double bonds, leading to polyhydroxylated derivatives (Khlevin et al., 2012).

Marine Natural Products Synthesis

The synthesis of marine natural products using derivatives of 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one has also been explored. For instance, the synthesis of the dictyoxetane core, a significant marine diterpene, from 8-oxabicyclo[3.2.1]oct-6-en-3-ones has been reported. These syntheses aim to create functionalized tricyclic oxetanes, which are evaluated for their biological activities (Proemmel et al., 2002).

Phosphines Synthesis

In a different study, the radical addition of PH3 to limonene resulted in the formation of 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane. This compound was characterized by X-ray crystallography, demonstrating its potential in the synthesis of novel chiral phosphines (Robertson et al., 2001).

Pheromone Synthesis

Additionally, the synthesis of racemic and optically active forms of lineatin, a tricyclic pheromone, has been achieved using derivatives of 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one. This includes the synthesis of 3,3,7-trimethyl-2,9-dioxatricyclo[4.2.1.0 4,7]nonane (Mori & Sasaki, 1980).

Catalysis

A recent study developed a one-pot method for the selective synthesis of two isomers, 4H-chromene and 2,8-dioxabicyclo[3.3.1]nonane derivatives, under catalyst-free conditions. This process emphasizes the synthesis's selectivity controlled by thermodynamics and kinetics (Wang et al., 2021).

Propiedades

IUPAC Name |

4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-7-4-1-3-2-5(10-7)6(4)9-3/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRNRHKURDNAJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C(C1C(=O)O3)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

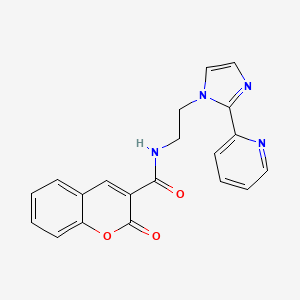

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2370622.png)

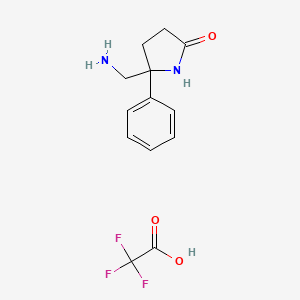

![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)

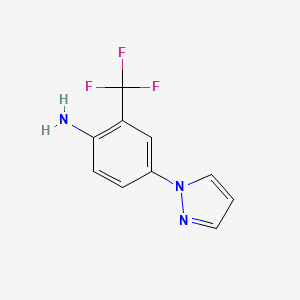

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2370627.png)

![N-(4-acetylphenyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2370631.png)